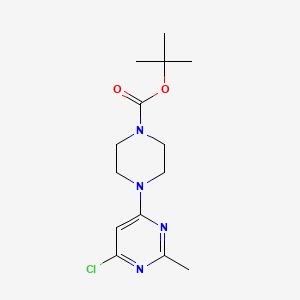![molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6](/img/structure/B1320963.png)
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .
Chemical Reactions Analysis
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .
Scientific Research Applications
-
Chemical Synthesis
- Application : This compound can be used in the synthesis of highly functionalized pyrazolone systems .
- Method of Application : The compound is used in the epoxidation of 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones using alkaline hydrogen peroxide, resulting in the formation of 5-phenyl-1-oxa-5,6-diazaspiro [2.4]heptane-4,7-dione derivatives .
- Results : The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
-
Material Science
-
Chemical Industry
-
Anticancer Research
- Application : This compound has been used in anticancer research .
- Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
-
Antimicrobial Research
- Application : This compound has been used in antimicrobial research .
- Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
- Results : The newly synthesized conjugates were evaluated for their antimicrobial potential .
Future Directions
properties
IUPAC Name |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIRMOGNCYIDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














